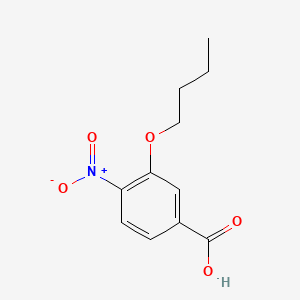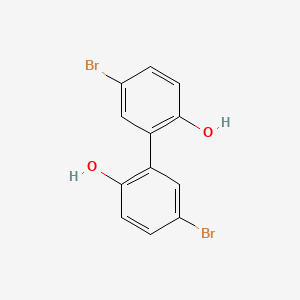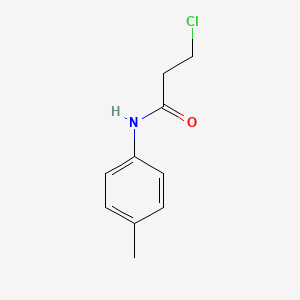
3-chloro-N-(4-methylphenyl)propanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-chloro-N-(4-methylphenyl)propanamide involves multi-step reaction sequences. For instance, the synthesis of a diphenylpropylamine NMDA receptor antagonist started from 3,3′-difluorobenzophenone and proceeded through a three-step reaction sequence, culminating in a catalytic tritiation step . Similarly, N-aryl-3-(indol-3-yl)propanamides were synthesized through a sequence of reactions, with one of the compounds showing significant immunosuppressive activity . These studies demonstrate the complexity and precision required in synthesizing such compounds, which often involve multiple steps and careful selection of precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds in this class can be complex, as evidenced by the synthesis of a molecule with a dihedral angle of 64.0° between substituted quinolyl and phenyl groups . The structure was confirmed using various techniques, including X-ray diffraction, which provided detailed geometric parameters. Density functional theory (DFT) calculations were used to optimize geometric bond lengths and angles, which were then compared with experimental values . This highlights the importance of both experimental and theoretical methods in understanding the molecular structure of such compounds.
Chemical Reactions Analysis
The reactivity of these compounds can be manipulated by substituting different functional groups. For example, the exchange of a Cl-atom in a chloroformamidine group with O-, S-, or N-nucleophiles led to the production of new compounds . This indicates that the chemical reactivity of the core structure can be significantly altered by introducing different substituents, which can lead to a variety of chemical behaviors and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of a methyl group on the phenyl ring can affect the characteristic frequencies of the amide group, as shown in the study of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide . Spectroscopic investigations, including FTIR and FT-Raman spectra, along with ab initio and DFT studies, were used to determine the structural, thermodynamical, and vibrational characteristics of these compounds . These studies provide insights into how structural modifications can influence the properties of the compounds, which is crucial for designing compounds with desired characteristics.
Wissenschaftliche Forschungsanwendungen
Solubility and Dissolution Properties
- The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures was studied, providing insights into its dissolution properties and saturation temperature profile. This is crucial for understanding its behavior in different environments (Pascual et al., 2017).
Antibacterial Activity
- Synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, including 3-chloro-N-(4-methylphenyl)propanamide, showed good antibacterial activity against Rhizobium radiobacter, indicating potential in antimicrobial applications (Tumosienė et al., 2012).
Immunosuppressive Activities
- The synthesis of N-aryl-3-(indol-3-yl)propanamides, including compounds structurally related to 3-chloro-N-(4-methylphenyl)propanamide, revealed significant immunosuppressive activities, suggesting potential in immunological research or therapy (Giraud et al., 2010).
Antimicrobial Properties
- Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, related to 3-chloro-N-(4-methylphenyl)propanamide, exhibited antibacterial and antifungal activities, highlighting its potential as an antimicrobial agent (Baranovskyi et al., 2018).
Pharmacokinetics and Metabolism
- Research on the pharmacokinetics and metabolism of selective androgen receptor modulators, including derivatives of 3-chloro-N-(4-methylphenyl)propanamide, provides valuable information for understanding its absorption, clearance, and metabolic transformation in preclinical studies (Wu et al., 2006).
Quantum Chemical Studies
- Quantum chemical studies of compounds structurally similar to 3-chloro-N-(4-methylphenyl)propanamide, such as bicalutamide, shed light on molecular properties significant for pharmaceutical applications, especially in cancer treatment (Otuokere & Amaku, 2015).
Vibrational Spectroscopy and Molecular Structure
- Investigations into the vibrational spectra and molecular structure of chloro-substituted phenyl isocyanates, closely related to 3-chloro-N-(4-methylphenyl)propanamide, provide detailed insights into their physical properties and potential applications in chemical analysis and synthesis (Doddamani et al., 2007).
Continuous Crystallization Process
- The development of a continuous crystallization process for 2-chloro-N-(4-methylphenyl)propanamide in toluene highlights advancements in pharmaceutical manufacturing, emphasizing the importance of controlling particle size and yield in the production of active pharmaceutical ingredients (Pascual et al., 2022).
Antimalarial Potential
- Aminoacetamide-based compounds, structurally related to 3-chloro-N-(4-methylphenyl)propanamide, demonstrated potent activity against Plasmodium falciparum, indicating potential as novel leads for malaria treatment (Norcross et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKNSNXTYIEOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292482 | |
| Record name | 3-chloro-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-methylphenyl)propanamide | |
CAS RN |
19342-88-2 | |
| Record name | NSC83154 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



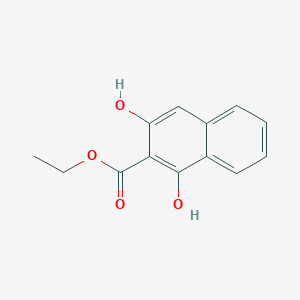
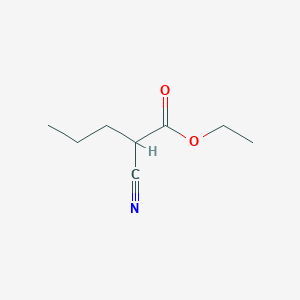
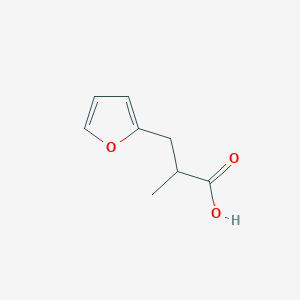
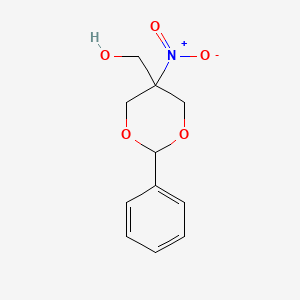
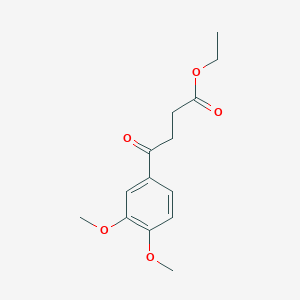
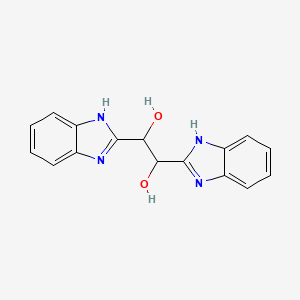
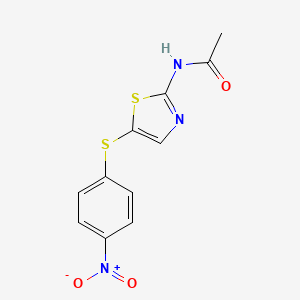
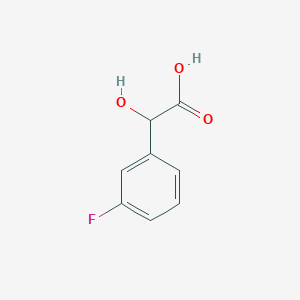
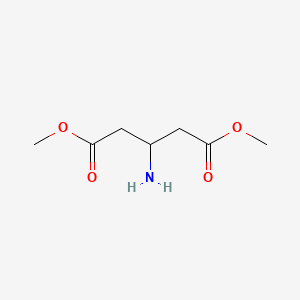
![(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1331125.png)
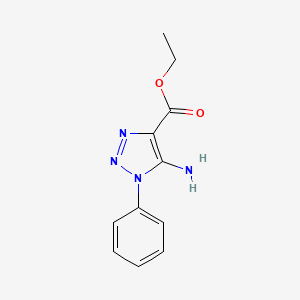
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1331127.png)
